2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one
Description
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazolidine ring, a phenoxy group, and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-28(30-17-19-34-20-18-30)23-35-27-13-11-26(12-14-27)29-31(21-24-7-3-1-4-8-24)15-16-32(29)22-25-9-5-2-6-10-25/h1-14,29H,15-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPNFQIBCMKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one typically involves multiple steps, starting with the preparation of the imidazolidine ring. This can be achieved through the reaction of benzylamine with glyoxal in the presence of a suitable catalyst. The resulting imidazolidine intermediate is then reacted with 4-bromophenol to introduce the phenoxy group. Finally, the morpholine moiety is added through a nucleophilic substitution reaction with 1-chloro-2-(morpholin-4-yl)ethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazoline derivatives.
Substitution: The morpholine moiety can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, imidazoline derivatives, and various substituted morpholine derivatives.
Scientific Research Applications
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes or receptors, modulating their activity. The phenoxy group may enhance binding affinity, while the morpholine moiety can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
2-[4-(1,3-Dibenzylimidazolidin-2-YL)phenoxy]-1-(morpholin-4-YL)ethan-1-one is unique due to its combination of an imidazolidine ring, phenoxy group, and morpholine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
